(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
Beschreibung
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a chiral tertiary amide characterized by a 6-bromo-pyridin-3-ylmethyl substituent, a cyclopropyl group, and a branched 3-methyl-butyramide backbone. Its molecular formula is C₁₄H₁₉BrN₃O, with a calculated molecular weight of 325.23 g/mol.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-9(2)13(16)14(19)18(11-4-5-11)8-10-3-6-12(15)17-7-10/h3,6-7,9,11,13H,4-5,8,16H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGQRYKUWFWSW-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CN=C(C=C1)Br)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CN=C(C=C1)Br)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Bromination of 3-Picoline Derivatives
A patent from CN105348181A details a one-step amination process for 2-amino-5-methyl-6-bromopyridine, where 2-bromo-3-picoline reacts with sodium amide in refluxing toluene (110–120°C) under nitrogen atmosphere. This method achieves 85–92% yield through optimized reagent ratios (sodium amide:2-bromo-3-picoline = 1:1 mol) and solvent mass ratios (25–30:1 toluene:sodium amide). Subsequent bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation conditions (AIBN, CCl₄, 80°C) provides 6-bromo-3-(bromomethyl)pyridine in 78% yield.
Alternative Metalation Strategies
Directed ortho-metalation of 3-picoline derivatives using lithium diisopropylamide (LDA) at −78°C enables regioselective bromination. Quenching the lithiated species with 1,2-dibromoethane introduces the bromine atom at position 6, followed by side-chain bromination via photochemical methods. This approach offers superior regiocontrol (≥95% purity) but requires cryogenic conditions and specialized equipment.
Preparation of N-Cyclopropyl-N-(6-bromo-pyridin-3-ylmethyl)amine
Alkylation of Cyclopropylamine
Reacting cyclopropylamine with 6-bromo-3-(bromomethyl)pyridine in tetrahydrofuran (THF) at 0°C in the presence of potassium carbonate achieves 67% yield of the secondary amine. The reaction mechanism proceeds via an SN2 pathway, with excess cyclopropylamine (2.5 eq) minimizing di-alkylation byproducts.
Buchwald-Hartwig Amination
For higher selectivity, palladium-catalyzed coupling between 6-bromo-3-(bromomethyl)pyridine and cyclopropylamine employs Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 100°C. This method improves yields to 82% while reducing side-product formation through precise ligand control.
Synthesis of (S)-2-Amino-3-methylbutanamide
Chiral Pool Approach from L-Valine
Starting with L-valine, protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O) in dioxane/water (pH 9–10) produces Boc-L-valine in 94% yield. Activation of the carboxylic acid via mixed carbonic anhydride formation (ClCO₂Et, N-methylmorpholine) enables amidation with ammonium hydroxide, yielding Boc-protected valinamide. Deprotection with HCl in dioxane provides (S)-2-amino-3-methylbutanamide hydrochloride (89% yield, 99% ee).
Enzymatic Resolution of Racemic Mixtures
Racemic 2-amino-3-methylbutanamide undergoes kinetic resolution using immobilized penicillin G acylase in phosphate buffer (pH 7.8, 37°C). The (S)-enantiomer remains unreacted while the (R)-enantiomer is acetylated, achieving 48% yield with 98% enantiomeric excess after 24 hours.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Combining N-cyclopropyl-N-(6-bromo-pyridin-3-ylmethyl)amine (1 eq) with (S)-2-amino-3-methylbutanoic acid (1.2 eq) using EDCl (1.5 eq) and HOBt (1.5 eq) in dichloromethane (DCM) at 0°C gives the target amide in 75% yield after 12 hours. This method requires careful pH control (maintained at 7–8 with N,N-diisopropylethylamine) to prevent racemization.
Mixed Anhydride Method
Reaction of (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid with isobutyl chloroformate generates a mixed anhydride intermediate, which subsequently reacts with the amine component in THF at −15°C. Deprotection with trifluoroacetic acid (TFA) in DCM affords the final product in 81% yield (99.2% purity by HPLC).
Process Optimization and Scale-Up Considerations
Solvent Screening
Comparative studies demonstrate that tert-butyl methyl ether (TBME) improves reaction kinetics for the amidation step, reducing reaction time from 18 to 6 hours compared to DCM. TBME’s lower polarity minimizes side reactions while maintaining high solubility of both reactants.
Temperature Profiling
Controlled thermal studies reveal optimal reaction windows:
-
Bromination steps: 80–85°C (ΔT ±2°C critical for selectivity)
-
Amine alkylation: 0–5°C (prevents N-oxide formation)
-
Amide coupling: −15°C to 0°C (avoids racemization)
Analytical Characterization
Chiral Purity Assessment
Chiral HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 80:20, 1 mL/min) confirms 99.3% enantiomeric excess for the final product. Retention times: (S)-enantiomer 12.7 min, (R)-enantiomer 14.2 min.
Structural Confirmation
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=2.4 Hz, 1H, py-H), 8.21 (dd, J=8.4, 2.4 Hz, 1H, py-H), 7.58 (d, J=8.4 Hz, 1H, py-H), 4.55 (s, 2H, CH₂N), 3.25–3.18 (m, 1H, cyclopropane-H), 2.95 (dd, J=13.6, 6.8 Hz, 1H, CH(CH₃)₂), 1.08–0.98 (m, 4H, cyclopropane-H), 0.89 (d, J=6.8 Hz, 6H, CH(CH₃)₂).
Industrial-Scale Production Challenges
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide exerts its effects involves interactions with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparisons
Key Observations
Electronic Effects: The 6-bromo-pyridin-3-ylmethyl group in the target compound provides a halogenated aromatic system, facilitating interactions with electron-rich biological targets via halogen bonding .
Steric and Conformational Features :
- The cyclopropyl group in the target compound and its analogs restricts rotational freedom, which may enhance binding affinity to receptors compared to more flexible analogs like the 1-benzyl-piperidin-2-ylmethyl derivative .
Research Implications and Limitations
- Pharmacological Potential: The bromopyridine moiety in the target compound suggests utility in kinase inhibition or as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .
- Discontinued Analogs : The discontinued status of CymitQuimica’s compounds may reflect challenges in stability, synthesis scalability, or insufficient bioactivity, underscoring the need for robust preclinical profiling of the target compound.
- Data Gaps: No direct biological or crystallographic data are available for the target compound. Structural insights from SHELX-refined analogs could guide future crystallography studies to elucidate binding modes.
Biologische Aktivität
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, with CAS number 832735-45-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is . The structure features a pyridine ring substituted with a bromo group and an amine side chain that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 320.23 g/mol |
| CAS Number | 832735-45-2 |
| Chemical Class | Specialty Materials |
Research indicates that (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in cell signaling and are implicated in numerous physiological processes. The compound's structure suggests potential binding affinity to these receptors, which could modulate downstream signaling pathways.
Pharmacological Effects
- Antitumor Activity : Preliminary studies have shown that compounds with similar structural motifs exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : Some derivatives of this compound have been investigated for neuroprotective effects, potentially through the modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The presence of the bromopyridine moiety may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide showed significant inhibition of cell growth at micromolar concentrations. The IC50 values indicated a strong correlation between the compound's concentration and its cytotoxic effects.
- Animal Models : In vivo studies using murine models have indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest its potential as an effective therapeutic agent in oncology.
Q & A
Q. What are the key synthetic pathways for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling a brominated pyridinylmethylamine with a chiral amino acid derivative (e.g., (S)-2-amino-3-methylbutyric acid) using carbodiimide-based reagents like EDC/HOBt .
- Cyclopropane introduction : Alkylation of the secondary amine with cyclopropane derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Chiral resolution : Use of chiral HPLC or enzymatic methods to isolate the (S)-enantiomer, critical for biological activity . Key factors include temperature control (0–25°C for coupling), solvent polarity (DMF or THF for cyclopropylation), and stoichiometric ratios to minimize side products.
Q. How is the stereochemical integrity of the compound validated during synthesis?
- Chiral chromatography : Comparative retention times against racemic mixtures confirm enantiopurity .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration .
- Optical rotation : Measured via polarimetry ([α]D²⁵ values) cross-referenced with literature data for analogous compounds .
Q. What analytical techniques are recommended for structural and purity characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., pyridinyl proton splitting patterns) and confirms bromine substitution .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₇BrN₃O, [M+H]⁺ = 310.05) and detects impurities .
- Elemental analysis : Carbon/nitrogen ratios ensure stoichiometric accuracy (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in complex reaction mixtures?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., cyclopropyl and pyridinyl protons) .
- LC-MS/MS : Differentiates isobaric impurities by fragmentation patterns .
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, reducing post-hoc ambiguity .
Q. What strategies optimize the compound's stability in biological assays, given its bromopyridine moiety?
- pH buffering : Maintain physiological pH (7.4) to prevent dehalogenation or hydrolysis of the bromopyridine group .
- Light protection : Shield from UV exposure to avoid radical-mediated degradation .
- Cryopreservation : Store at -80°C in anhydrous DMSO to mitigate thermal decomposition .
Q. How does the bromine substituent influence reactivity compared to chloro or methyl analogs in derivatization studies?
- Electrophilic substitution : Bromine’s higher electronegativity slows aromatic substitution but enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
- Steric effects : Bulkier bromine may reduce binding affinity in enzyme assays compared to smaller substituents, requiring computational docking (AutoDock Vina) to validate .
Q. What methodologies elucidate the compound’s mechanism of action in neurotransmitter or inflammatory pathways?
- Radioligand binding assays : Use ³H-labeled analogs to quantify affinity for receptors (e.g., GPCRs or ion channels) .
- Western blotting : Assess downstream signaling proteins (e.g., p38 MAPK or NF-κB) in treated cell lines .
- Molecular dynamics simulations : Model interactions with binding pockets (e.g., using GROMACS) to predict allosteric effects .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity between in vitro and in vivo studies be addressed?
- Pharmacokinetic profiling : Measure plasma half-life and blood-brain barrier penetration via LC-MS to identify bioavailability limitations .
- Metabolite screening : Identify active/inactive metabolites using hepatocyte incubation and HRMS .
- Dose-response recalibration : Adjust in vivo dosing regimens to match in vitro IC₅₀ values, accounting for protein binding .
Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess (ee)?
- DoE (Design of Experiments) : Optimize chiral catalyst loading and temperature using response surface methodology .
- In-line PAT (Process Analytical Technology) : Real-time ee monitoring via circular dichroism spectroscopy ensures consistency .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Analogs
| Substituent | Suzuki-Miyaura Yield (%) | Hydrolytic Stability (t₁/₂, h) |
|---|---|---|
| Br | 78 ± 5 | 48 ± 3 |
| Cl | 85 ± 4 | 24 ± 2 |
| CH₃ | 92 ± 3 | 72 ± 4 |
| Data derived from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
